N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)quinoline-4-carboxamide
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Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core structure substituted with an isoxazole and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Isoxazole Group: The isoxazole ring can be introduced via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts alkylation reaction using methylbenzene and a suitable catalyst like aluminum chloride.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitro groups, and other electrophiles.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)quinoline-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- 4-methylphenyl 4-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)-4-oxobutanoate
Uniqueness
N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)quinoline-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H17N3O2 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C21H17N3O2/c1-13-7-9-15(10-8-13)19-12-17(16-5-3-4-6-18(16)22-19)21(25)23-20-11-14(2)26-24-20/h3-12H,1-2H3,(H,23,24,25) |
InChI Key |
KOVGSOPWQJPRNF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NOC(=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NOC(=C4)C |
Origin of Product |
United States |
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